beta-Methyl vinyl phosphate

Beschreibung

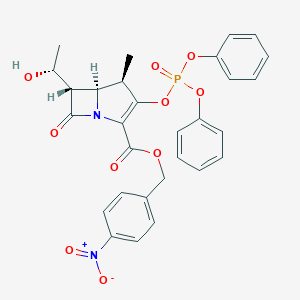

Beta-methyl vinyl phosphate (MAP), CAS 90776-59-3, is a crystalline organophosphate compound with the molecular formula C₂₉H₂₇N₂O₁₀P and a molecular weight of 594.51 g/mol . Structurally, it features a bicyclic azabicyclo[3.2.0]heptene core substituted with a diphenoxyphosphoryloxy group and a nitrobenzyl ester . X-ray diffraction studies confirm its monoclinic crystal system (space group P21) with unit-cell parameters:

- a = 17.293(4) Å, b = 6.142(6) Å, c = 14.464(8) Å,

- β = 112.048°, and unit-cell volume V = 1424.19 ų .

MAP exhibits a melting point of 129–131°C, predicted boiling point of 722.4±60.0°C, and density of 1.47±0.1 g/cm³ . It is stored at -20°C under inert conditions due to its hygroscopic nature and sensitivity to hydrolysis . Primarily used as a pharmaceutical intermediate, MAP is critical in synthesizing carbapenem antibiotics like meropenem, ertapenem, and doripenem .

Eigenschaften

IUPAC Name |

(4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STULDTCHQXVRIX-PIYXRGFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437857 | |

| Record name | 4-Nitrobenzyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90776-59-3 | |

| Record name | (4-Nitrophenyl)methyl (4R,5R,6S)-3-[(diphenoxyphosphinyl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90776-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methyl vinyl phosphate (map) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090776593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETA-METHYL VINYL PHOSPHATE (MAP) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O0V6A80W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Die Synthese von Diamthazol-Dihydrochlorid umfasst mehrere Schritte:

Ausgangsstoff: Der Prozess beginnt mit 2-Dimethylamino-6-hydroxybenzothiazol.

Bildung des Natriumsalzes: Diese Verbindung wird mit Chlorbenzol und Natriumhydroxidflocken geschlämmt, gefolgt von Erhitzen und Destillation, um das Natriumsalz des Thiazols in Chlorbenzol zu bilden.

Reaktion mit 1-Diethylamino-2-chlorethan: Das Natriumsalz wird dann mit 1-Diethylamino-2-chlorethan bei 90 °C umgesetzt, gefolgt von Rückfluss bei 133 °C für drei Stunden.

Analyse Chemischer Reaktionen

Diamthazol-Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen:

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Amino- und Ethoxygruppen.

Häufige Reagenzien: Typische Reagenzien umfassen Natriumhydroxid, Salzsäure und Chlorbenzol.

Hauptprodukte: Das Hauptprodukt ist das Dihydrochloridsalz, wobei je nach Reaktionsbedingungen möglicherweise Nebenprodukte entstehen.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

Beta-Methyl Vinyl Phosphate serves as an essential intermediate in the synthesis of various chemical compounds. Its ability to undergo multiple reactions, including oxidation, reduction, and substitution, allows chemists to create more intricate structures.

- Reactions:

- Oxidation: Converts this compound into oxo derivatives.

- Reduction: Produces different reduced forms.

- Substitution: Participates in reactions where functional groups are replaced by other groups.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms oxo derivatives | Potassium permanganate |

| Reduction | Generates reduced forms | Sodium borohydride |

| Substitution | Replaces functional groups | Various nucleophiles |

Biological Applications

Enzyme Inhibition and Protein Interactions

In biological research, this compound has been studied for its role in enzyme inhibition. It can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell death. This mechanism positions it as a candidate for developing new antimicrobial agents.

- Mechanism of Action:

- Inhibition of PBPs disrupts cell wall integrity.

- Potential applications in antibiotic development.

Pharmaceutical Applications

Drug Development and Synthesis

This compound is primarily utilized in the pharmaceutical industry as an intermediate for synthesizing various drug compounds. Its structural similarity to certain antibiotics makes it a promising candidate for developing new therapeutic agents.

- Key Applications:

- Synthesis of carbapenem antibiotics.

- Development of novel antimicrobial agents.

Case Study: Carbapenem Synthesis

A notable application involves its use in synthesizing beta-methyl carbapenem compounds. The stereoselective preparation of this compound carbapenem has been documented, highlighting its importance in creating stable intermediates for antibiotic development .

Industrial Applications

Production of Fine Chemicals

In addition to its roles in research and pharmaceuticals, this compound is used in the production of fine chemicals. Its versatility allows it to be employed in various industrial processes, enhancing efficiency and product quality.

Market Trends and Growth Opportunities

The market for this compound has shown substantial growth, driven by its applications in pharmaceuticals and chemical synthesis. Projections indicate a continued upward trend, with a compound annual growth rate (CAGR) of approximately 6.5% from 2024 to 2031 .

Market Overview Table

| Application Area | Growth Rate (CAGR) | Key Drivers |

|---|---|---|

| Pharmaceuticals | 6.5% | Increased demand for new antibiotics |

| Chemical Synthesis | Varies | Expanding chemical manufacturing |

Wirkmechanismus

The antifungal activity of diamthazole dihydrochloride is primarily due to its ability to inhibit the growth of fungi by interfering with their cellular processes. It targets the fungal cell membrane, leading to increased permeability and eventual cell death. The exact molecular pathways involved are not fully elucidated .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Vinyl Phosphonates (e.g., (E)-5′-vinyl phosphonate and (Z)-5′-vinylphosphonate) :

These compounds share a phosphate/phosphonate backbone but lack the bicyclic azabicyclo core and nitrobenzyl ester of MAP. Their structural simplicity results in lower molecular weights (e.g., 5′-vinyl phosphonate ~260 g/mol) and flexible conformations , enabling diverse coordination in metal-organic frameworks (e.g., M-VP materials) . In contrast, MAP’s rigid bicyclic structure stabilizes its crystal lattice, as evidenced by its high thermal stability and lack of impurities in XRD patterns .

- Metal Vinylphosphonates (M-VP): Divalent metal vinylphosphonates (e.g., Ni-VP, Co-VP) form 2D layered structures with organic groups extending into interlayer spaces. However, Pb-VP adopts a porous 3D framework with pentagonal pyramidal Pb centers, while Cu-VP exhibits mixed Cu⁺/Cu²⁺ coordination .

Biochemical Activity and Stability

4-Vinyl Analogues of Pyridoxal Phosphate :

The introduction of a beta-methyl group in vinyl analogues of pyridoxal phosphate reduces inhibitory activity against enzymes like pyridoxal kinase by sterically hindering substrate binding . By analogy, MAP’s beta-methyl group may enhance metabolic stability in pharmaceutical applications, though direct enzymatic studies are lacking.- Pyridoxal Phosphate (PLP): PLP (CAS 54-47-7), a vitamin B6 coenzyme, shares a phosphate ester group with MAP but functions in amino acid metabolism. Unlike MAP, PLP’s aldehyde group forms Schiff bases with enzymes, enabling catalytic activity . MAP’s nitrobenzyl ester and bicyclic core render it pharmacologically inert unless metabolized during antibiotic synthesis .

Data Tables

Table 1: Physical Properties of Beta-Methyl Vinyl Phosphate and Analogues

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Space Group | Key Functional Groups |

|---|---|---|---|---|

| This compound | 594.51 | 129–131 | P21 | Bicyclic core, nitrobenzyl |

| (E)-5′-vinyl phosphonate | ~260 | N/A | N/A | Vinyl, phosphonate |

| Pyridoxal phosphate | 247.14 | 165–168 | N/A | Aldehyde, phosphate |

| Cd-PVP | ~400 (estimated) | >200 (decomp.) | Layered | Phenylvinylphosphonate |

Biologische Aktivität

Beta-Methyl Vinyl Phosphate (MAP), with the CAS number 90776-59-3, is an important chemical compound primarily recognized as an intermediate in the synthesis of the antibiotic Meropenem. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology. This article explores the mechanisms, biochemical pathways, and relevant research findings concerning the biological activity of MAP.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by the following details:

- Molecular Formula : C₁₉H₁₉N₂O₈P

- Molecular Weight : 394.4 g/mol

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 10

- Rotatable Bond Count : 11

- Topological Polar Surface Area : 157 Ų

These properties suggest that MAP is a moderately complex molecule with potential for various interactions within biological systems.

MAP functions primarily as an intermediate in the synthesis of Meropenem, which is a member of the carbapenem class of antibiotics. The mechanism of action involves:

- Inhibition of Bacterial Cell Wall Synthesis : Meropenem disrupts bacterial cell wall integrity, leading to cell lysis and death.

- Biochemical Pathways : MAP contributes to the formation of the beta-lactam ring in Meropenem, essential for its antibacterial properties.

The synthesis pathway involves multiple steps where MAP is crucial for generating active compounds that exhibit antibacterial activity against a wide range of pathogens.

Table 1: Summary of Biological Activity Studies on MAP

Case Study: Continuous Flow Synthesis

A notable study highlighted the use of continuous-flow processes for synthesizing antibiotics, including those involving MAP. The findings indicated that continuous-flow methods could enhance reaction efficiency, yielding up to 80% in certain conditions while maintaining product integrity over extended periods . This approach not only improves productivity but also reduces waste associated with traditional batch processing.

Pharmacokinetics and Toxicology

MAP's pharmacokinetic profile is essential for understanding its safety and efficacy:

- Absorption : Limited absorption due to its chemical structure.

- Distribution : Poorly soluble in water, affecting bioavailability.

- Metabolism : Primarily metabolized through pathways similar to other phosphonate compounds.

- Excretion : Predominantly excreted via renal pathways.

Toxicological studies have shown that while MAP itself has low toxicity, caution is advised due to potential interactions when used as a precursor for more complex molecules like Meropenem.

Q & A

Q. What are the critical physicochemical properties of beta-methyl vinyl phosphate for experimental design?

this compound (C₂₉H₂₇N₂O₁₀P, molecular weight 594.51–594.52) exhibits a melting point of 129–131°C and a predicted density of 1.47±0.1 g/cm³. Stability requires storage at -20°C under inert atmosphere to prevent hydrolysis or oxidation. Its logP value (2.13) suggests moderate hydrophobicity, influencing solubility in organic-aqueous systems .

Methodological Note: Use differential scanning calorimetry (DSC) to verify melting points and Karl Fischer titration to assess moisture content during storage.

Q. What synthetic routes are recommended for this compound in laboratory settings?

While direct synthesis protocols are not explicitly detailed in the literature, analogous vinylphosphonate syntheses involve hydrothermal methods or phosphorylation of precursor alcohols. For example, metal vinylphosphonates (M-VP) are synthesized via hydrothermal reactions at controlled pH and temperature, followed by crystallization .

Methodological Note: Optimize reaction conditions (e.g., pH, temperature) using in situ FT-IR to monitor phosphonate bond formation .

Q. How should this compound be handled to ensure stability, and what analytical methods confirm its integrity?

Store the compound at -20°C under argon or nitrogen. Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 210–220 nm) to assess purity. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular ion peaks (m/z ~594.5) and detects degradation products .

Advanced Research Questions

Q. How does the structural configuration of this compound influence its reactivity in metal coordination studies?

this compound’s vinyl and phosphate groups can act as ligands, analogous to M-VP materials (e.g., Ni-VP or Co-VP). The vinyl group’s π-electrons may facilitate coordination with transition metals, while the phosphate moiety provides additional binding sites. Structural studies of Cu-VP reveal unique coordination environments, including Cu⁺ binding to oxygen atoms and vinyl double bonds .

Methodological Note: Use X-ray crystallography or extended X-ray absorption fine structure (EXAFS) to resolve coordination geometries. Compare with M-VP structural data .

Q. How can contradictions in thermal degradation data across studies be resolved?

Discrepancies in thermogravimetric analysis (TGA) profiles may arise from variations in heating rates, atmospheric conditions (e.g., N₂ vs. air), or sample crystallinity. For example, M-VP materials lose coordinated water at 100–150°C, while anhydrous phases decompose above 300°C. Always report experimental parameters and validate with parallel techniques like evolved gas analysis (EGA) .

Q. What advanced spectroscopic techniques differentiate this compound from structurally similar analogs?

- Solid-state NMR: ³¹P NMR distinguishes phosphate environments (e.g., chemical shifts ~0–5 ppm for organophosphates).

- FT-IR: Bands at 1250–1300 cm⁻¹ (P=O stretch) and 1650–1700 cm⁻¹ (vinyl C=C) confirm functional groups.

- X-ray photoelectron spectroscopy (XPS): Resolve oxidation states of phosphorus (binding energy ~133–134 eV for phosphate) .

Data Analysis and Reporting

Q. How should researchers quantify phosphate content in this compound derivatives?

Use colorimetric assays (e.g., molybdenum blue method) with UV-Vis detection at 880 nm. Calibrate with potassium phosphate standards (0.1–10 mg/L P). For complex matrices, pair with ion chromatography (IC) to separate interfering anions .

Q. What statistical approaches are recommended for interpreting batch-to-batch variability in synthesized samples?

Calculate relative standard deviation (RSD) for purity, yield, and solubility across ≥3 batches. Use ANOVA to identify significant variability sources (e.g., reagent purity, reaction time). For sensitive assays (e.g., bioactivity studies), request peptide-content analysis to standardize concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.